2-Allyl-6-methylpyrazine

Flavor Chemistry Sensory Science Structure-Odor Relationships

2-Allyl-6-methylpyrazine (also designated 2-methyl-6-(2-propenyl)pyrazine) is a disubstituted alkylpyrazine within the broader pyrazine class of heterocyclic aroma compounds. It is characterized by a methyl group at the 2-position and an allyl (2-propenyl) group at the 6-position of the pyrazine ring.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 55138-64-2
Cat. No. B14629261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Allyl-6-methylpyrazine
CAS55138-64-2
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESCC1=CN=CC(=N1)CC=C
InChIInChI=1S/C8H10N2/c1-3-4-8-6-9-5-7(2)10-8/h3,5-6H,1,4H2,2H3
InChIKeyQMVGUEIAPNPNMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Allyl-6-methylpyrazine (CAS 55138-64-2) Procurement Guide: Chemical Identity and Core Differentiators


2-Allyl-6-methylpyrazine (also designated 2-methyl-6-(2-propenyl)pyrazine) is a disubstituted alkylpyrazine within the broader pyrazine class of heterocyclic aroma compounds. It is characterized by a methyl group at the 2-position and an allyl (2-propenyl) group at the 6-position of the pyrazine ring [1]. This substitution pattern imparts a distinct roasted nut flavor profile, differentiating it from other pyrazines [2]. The compound is found in nature, including in the crust of white bread [1], and is formed via the Maillard reaction during food processing [3]. It is used as a flavoring agent in food and beverages, and is being investigated for potential antimicrobial and anti-proliferative activities [4].

Why 2-Allyl-6-methylpyrazine Cannot Be Readily Substituted: The Allyl Group's Impact on Olfactory Profile and Physicochemical Behavior


The specific allyl substitution in 2-allyl-6-methylpyrazine is the key determinant of its unique olfactory and physicochemical profile, making simple in-class substitution problematic. Structure-odor relationship studies demonstrate that the presence of a 2-propenyl (allyl) group significantly elevates the odor detection threshold relative to ethyl or methyl analogs, resulting in a markedly different sensory impact [1]. Furthermore, the allyl moiety influences lipophilicity (log P) and gas chromatographic retention, which directly impacts formulation behavior in complex matrices and analytical method specificity [2]. These structural features preclude the use of a generic alkylpyrazine as a direct replacement for applications requiring this specific flavor nuance or for precise analytical quantification.

Quantitative Differentiation of 2-Allyl-6-methylpyrazine: Odor Threshold, Lipophilicity, and Chromatographic Behavior vs. Key Pyrazine Comparators


Odor Detection Threshold: Attenuated Potency Due to Allyl Substitution vs. High-Impact Ethyl Pyrazines

The 2-propenyl (allyl) group in 2-allyl-6-methylpyrazine is structurally analogous to the 2-propenyl substituent studied by Wagner et al. (1999). Their systematic analysis of 80 alkylpyrazines established that replacing an ethyl group at the 2-position with a 2-propenyl group increases the odor detection threshold by a factor of approximately 27,000 [1]. This class-level inference provides a quantitative basis for understanding the relatively low odor potency of 2-allyl-6-methylpyrazine compared to high-impact pyrazines like 2-ethyl-3,5-dimethylpyrazine, which exhibits an extremely low threshold of approximately 0.01 ng/L in air [2].

Flavor Chemistry Sensory Science Structure-Odor Relationships

Lipophilicity (log P): Enhanced Organic Phase Partitioning vs. Methyl-Only Pyrazines

2-Allyl-6-methylpyrazine exhibits a calculated log P (octanol-water partition coefficient) of 4.1 [1]. This value is substantially higher than that of trimethylpyrazine, which has a log P of approximately 0.9 [2]. The increased lipophilicity, driven by the allyl substituent, indicates a much greater affinity for non-polar matrices such as lipids and organic solvents.

Formulation Science Physicochemical Properties Flavor Delivery

Gas Chromatographic Retention: Unique Elution Profile Enabling Specific Detection in Complex Mixtures

On a polar DB-Wax capillary column, 2-allyl-6-methylpyrazine exhibits a retention index (RI) of 1535 [1]. This contrasts with 2,3,5-trimethylpyrazine, which has a reported RI of approximately 1468 on a similar DB-Wax phase [2]. The distinct retention time facilitates unambiguous identification and quantification of this specific isomer in the presence of other pyrazines often co-occurring in Maillard reaction products and natural food extracts.

Analytical Chemistry GC-MS Food Analysis

Recommended Application Scenarios for 2-Allyl-6-methylpyrazine Based on Quantitative Evidence


Formulating Subtle Roasted Nut Flavors in Low-Fat and Lipid-Rich Food Matrices

The high log P (4.1) of 2-allyl-6-methylpyrazine [1] dictates its strong partitioning into lipid phases. This property makes it particularly effective for flavoring oil-based products such as snack coatings, fried foods, and chocolate, where it will be retained in the matrix and released slowly during consumption. Furthermore, its relatively low odor potency, inferred from structure-odor relationships for 2-propenyl pyrazines [2], allows for more generous dosing to achieve a balanced roasted nut note without the risk of an overpowering, unpleasant aroma that can occur with more potent pyrazines.

Analytical Standard for GC-MS Identification of Alkylpyrazines in Food and Maillard Reaction Research

The documented retention index of 1535 on a DB-Wax column [3] provides a definitive marker for confirming the presence of 2-allyl-6-methylpyrazine in complex volatile extracts. This is crucial for researchers studying the Maillard reaction or characterizing the aroma profiles of roasted foods, where multiple pyrazine isomers may co-elute. Using this compound as an authenticated analytical standard ensures accurate identification and quantification, distinguishing it from other structurally similar pyrazines.

Comparative Studies of Pyrazine Biological Activity and Structure-Activity Relationships

The unique allyl substitution pattern of 2-allyl-6-methylpyrazine makes it a valuable tool compound in academic and industrial research aimed at understanding how specific molecular features (e.g., lipophilicity, electronic properties of the side chain) influence biological endpoints such as antimicrobial activity, receptor binding, or cell differentiation [4]. Its distinct physicochemical profile (e.g., log P of 4.1) [1] allows researchers to probe the role of lipophilicity in membrane permeability or target engagement within a well-defined chemical class.

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